molecular formula C19H19ClN2O B3160427 N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide CAS No. 866042-90-2

N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide

Cat. No.: B3160427
CAS No.: 866042-90-2
M. Wt: 326.8 g/mol
InChI Key: QPHRRTUGRQLCTR-UHFFFAOYSA-N
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Description

N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide is a synthetic organic compound intended for research and development purposes exclusively. This substance features a complex molecular structure incorporating both indole and propanamide groups, which are of significant interest in various chemical and pharmacological research areas. The specific physicochemical properties, mechanism of action, and primary applications of this compound are currently the subject of ongoing scientific investigation. Researchers are exploring its potential utility, which may include serving as a key intermediate in organic synthesis or a candidate for biological activity screening. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the available safety data sheets and conduct a thorough risk assessment prior to handling.

Properties

IUPAC Name

N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c1-3-19(23)21-11-15-16(20)8-6-10-18(15)22-12-13(2)14-7-4-5-9-17(14)22/h4-10,12H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHRRTUGRQLCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=C(C=CC=C1Cl)N2C=C(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172030
Record name N-[[2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866042-90-2
Record name N-[[2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866042-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide typically involves the construction of the indole ring system followed by functionalization. One common method starts with the preparation of the indole derivative through cyclization reactions. The indole ring can be synthesized via various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and the Leimgruber-Batcho indole synthesis .

Chemical Reactions Analysis

N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • Propanamide core : Common to all analogs discussed here.
  • Chlorinated phenyl ring : Similar to 3-chloro-N-phenyl-phthalimide () but distinct due to the indole substituent.
  • 3-Methylindol-1-yl group : Unique compared to sulfonamide or pyridine substituents in analogs ().
Table 1: Structural Comparison with Selected Analogs
Compound Name Substituents/R-Groups Molecular Formula Key Features
Target Compound 2-Cl, 6-(3-methylindol-1-yl)phenylmethyl C₁₉H₁₈ClN₂O₂ Indole moiety, chloro substituent
3-Chloro-N-phenyl-phthalimide () 3-Cl, N-phenyl phthalimide C₁₄H₈ClNO₂ Phthalimide core, no propanamide linkage
Compound 22 () 4-Cl, N-benzyl sulfonamide, trifluoromethyl pyridine C₂₉H₂₅ClF₃N₃O₄S Chloro and sulfonamide groups, pyridine core
Compound 43 () Cyclopentyloxy, trifluoromethyl pyridine C₂₅H₂₇F₄N₃O₄S Cycloalkoxy substituent, pyridine core
N-[2-(6-Methoxyindol-3-yl)ethyl]propanamide () 6-methoxyindole, ethyl linker C₂₀H₂₂N₂O₂ Methoxyindole substituent, no chloro group

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Yield (%) Molecular Weight (g/mol) XLogP3 (Predicted)
Target Compound Not reported 338.8 ~3.5*
Compound 20 () 85–90 82 679.2
Compound 43 () 92–98 75 541.5
Compound Not reported 322.4 3.5

*Estimated based on indole and chloro substituent contributions.

Biological Activity

Overview

N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide, also known by its CAS number 866042-90-2, is a synthetic organic compound notable for its diverse biological activities. This compound features an indole moiety, which is significant in various natural products and pharmaceuticals. Its structure allows it to interact with multiple biological targets, leading to a range of pharmacological effects.

Chemical Structure

PropertyDetails
IUPAC Name This compound
Molecular Formula C19H19ClN2O
Molecular Weight 320.82 g/mol
CAS Number 866042-90-2

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostaglandins. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties.
  • Receptor Binding : It binds to specific receptors on cell membranes, modulating signal transduction pathways that influence cellular responses. This interaction can lead to alterations in gene expression and cellular behavior.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Biological Activities

The compound has been investigated for various biological activities:

Anti-inflammatory Properties

Research indicates that this compound effectively reduces inflammation in vitro and in vivo models. It demonstrates significant inhibition of inflammatory markers and cytokines.

Anticancer Properties

In vitro studies have reported that this compound exhibits cytotoxic effects against several cancer cell lines, including:

  • HepG2 (Liver Cancer) : IC50 values indicate potent activity against HepG2 cells, suggesting potential therapeutic applications in liver cancer treatment.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays, indicating its potential use as an antimicrobial agent against various pathogens.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study demonstrated that N-[2-chloro-6-(3-methylindol-1-yl)benzyl]propanamide significantly reduced levels of TNF-alpha and IL-6 in treated cells compared to control groups.
  • Anticancer Activity Assessment :
    • In a recent investigation, the compound was tested against different cancer cell lines, showing an IC50 value of 31.78 µg/mL against CACO2 cells (colon cancer), indicating substantial anticancer potential .

Q & A

Q. What are the key synthetic pathways for N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide?

The synthesis typically involves multi-step reactions, including:

  • Indole functionalization : Introducing the 3-methylindole moiety via coupling reactions, often under reflux conditions with catalysts like p-toluenesulfonic acid .
  • Amide bond formation : Coupling the indole-modified intermediate with propanamide using reagents such as DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) in anhydrous solvents like DMF .
  • Chlorination : Selective chlorination at the 2-position of the phenyl ring using reagents like N-chlorosuccinimide (NCS) in dichloromethane . Characterization intermediates with HPLC and NMR ensures purity before proceeding .

Q. What analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to indole proton signals (δ 7.0–7.5 ppm) and amide NH peaks (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns indicating chlorine and methyl substituents .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% by area) using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are essential during handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates, as indole derivatives may exhibit neurotoxic potential .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Temperature Control : Lowering reaction temperatures during chlorination (e.g., 0–5°C) reduces side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance solubility of intermediates, while DCM improves chlorination selectivity .
  • Catalyst Screening : Testing Lewis acids (e.g., AlCl₃) or organocatalysts may accelerate coupling steps .

Q. How to resolve contradictions in spectral data during structural validation?

  • Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 3-methylindole derivatives) to assign ambiguous peaks .
  • Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace amide bond formation via 2D NMR (HSQC/HMBC) .
  • Crystallography : Single-crystal X-ray diffraction resolves steric effects from the chloro-phenyl moiety .

Q. What biological targets are hypothesized for this compound?

  • Kinase Inhibition : Structural similarity to pyrimidine-containing inhibitors suggests potential interaction with ATP-binding pockets in kinases (e.g., JAK/STAT pathways) .
  • Enzyme Modulation : The chloro-phenyl group may enhance binding to cytochrome P450 enzymes, requiring in vitro assays (e.g., fluorometric CYP inhibition) .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .
  • Intermediate Stability : Stabilize moisture-sensitive intermediates under nitrogen atmosphere .

Q. How are reaction by-products analyzed and mitigated?

  • TLC Monitoring : Track reaction progress using silica plates and UV visualization (Rf values ~0.3–0.5) .
  • LC-MS/MS : Identify by-products (e.g., dechlorinated analogs) via fragmentation patterns and quantify using calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide
Reactant of Route 2
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N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide

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